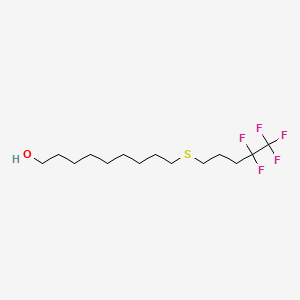

9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol is an organic compound with the molecular formula C14H25F5OS . It is commonly used as an intermediate for the estrogen receptor antagonist fulvestrant .

Molecular Structure Analysis

The molecular structure of this compound consists of a nonanol backbone with a pentafluoropentylsulfanyl group attached at the 9th carbon . The molecular weight of this compound is approximately 336.41 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Applications

The compound 9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonan-1-ol and its derivatives are primarily used as intermediates in various industrial and pharmaceutical synthesis processes. An improved synthesis route for 1-bromo-9[(4,4,5,5,5-pentafluoropentyl)thio]-Nonane, a closely related compound, has been developed to enhance the production of Fulvestrant, indicating its significance in pharmaceutical manufacturing. The optimized method offers a more industry-suitable route, making it viable for plant-scale production, and demonstrating the compound's relevance in large-scale synthesis processes (Shi, 2009).

Biodegradation and Environmental Impact

Studies on the biodegradation of fluorinated surfactants like 9-[4-(trifluoromethyl)phenoxy]nonane-1-sulfonate, which shares structural similarities with the target compound, provide insights into environmental impact and degradation pathways. These fluorosurfactants undergo complete biotransformation, starting with hydroxylation and resulting in the release of inorganic fluoride, indicating potential environmental considerations for related compounds (Peschka et al., 2008).

Material Science and Polymer Research

The derivatives of this compound are also significant in the field of material science and polymer research. For instance, studies on the synthesis and epoxidation of alkadienes with pentafluoro-λ6-sulfanyl (SF5) groups reveal the compound's utility as monomers or intermediates in preparing polymers, polymer surface coating, and SF5-containing heterocyclic compounds. This underscores its importance in developing new materials and advanced polymer-based products (Brel, 2005).

Advanced Organic Synthesis

The compound's structure allows for advanced organic synthesis applications, such as in the creation of highly substituted adamantanones from bicyclo[3.3.1]nonanes. The diversity in functionality provided by the interactions of adamantyl cation with various nucleophiles showcases the compound's versatility in organic synthesis (Jung & Lee, 2014).

Eigenschaften

IUPAC Name |

9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25F5OS/c15-13(16,14(17,18)19)9-8-12-21-11-7-5-3-1-2-4-6-10-20/h20H,1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSKACXKBRDCBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCCSCCCC(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25F5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704896 |

Source

|

| Record name | 9-[(4,4,5,5,5-Pentafluoropentyl)sulfanyl]nonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511545-94-1 |

Source

|

| Record name | 9-[(4,4,5,5,5-Pentafluoropentyl)thio]-1-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511545-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-[(4,4,5,5,5-Pentafluoropentyl)sulfanyl]nonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.207.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)

![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)

![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)

![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)